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Compound of Interest

Compound Name: 2-Chloro-4-iodobenzoic acid

Cat. No.: B136495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodobenzoic acid,

a halogenated aromatic carboxylic acid. It serves as a crucial building block in organic

synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1]

[2] This guide summarizes its chemical properties, safety information, and plausible

experimental protocols for its synthesis and application, designed for professionals in research

and development.

Physicochemical and Spectroscopic Data
The unique substitution pattern of 2-Chloro-4-iodobenzoic acid, featuring both an electron-

withdrawing chlorine atom and a versatile iodine atom, makes it a highly reactive and valuable

intermediate for introducing diverse functional groups.[1]

Identity and Physical Properties
The fundamental identifiers and physical characteristics of the compound are summarized

below.
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Property Value Reference(s)

CAS Number 145343-76-6 [3]

Molecular Formula C₇H₄ClIO₂ [3]

Molecular Weight 282.46 g/mol [3]

IUPAC Name 2-chloro-4-iodobenzoic acid [3]

Appearance
White to light orange or pale

pink crystalline powder
[2]

Melting Point 166 - 172 °C [2]

Solubility Soluble in Methanol

Predicted logP 2.8 [3]

Predicted pKa 2.75 ± 0.25

Storage Conditions 0 - 8 °C, protect from light [2]

Spectroscopic Data (Predicted and Theoretical)
Note: Specific experimental spectra for 2-Chloro-4-iodobenzoic acid are not readily available

in public databases. The data presented here are based on predictions from standard

spectroscopic principles and data from analogous compounds such as 2-chlorobenzoic acid

and 4-iodobenzoic acid.
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Spectrum Type Predicted/Expected Data

¹H NMR

The aromatic region (7.0-8.5 ppm) is expected

to show three distinct protons. The proton at C6

(ortho to COOH) would be a doublet. The proton

at C5 (meta to COOH, ortho to I) would be a

doublet of doublets. The proton at C3 (ortho to

Cl and I) would be a doublet. The carboxylic

acid proton would appear as a broad singlet,

typically >10 ppm.

¹³C NMR

Seven distinct carbon signals are expected. The

carboxyl carbon (C=O) signal would be the most

downfield (approx. 165-170 ppm). The aromatic

carbons would appear in the 95-145 ppm range.

The carbon bearing the iodine (C4) would be

significantly upfield (approx. 95-100 ppm) due to

the heavy atom effect. The carbons bearing the

chlorine (C2) and the carboxylic acid (C1) would

be downfield within the aromatic region.

FT-IR

O-H stretch (acid): Broad band, ~2500-3300

cm⁻¹. C=O stretch (acid): Strong, sharp band,

~1680-1710 cm⁻¹. C=C stretch (aromatic):

Medium bands, ~1450-1600 cm⁻¹. C-O stretch

(acid): Medium band, ~1250-1350 cm⁻¹. C-Cl

stretch: ~700-800 cm⁻¹. C-I stretch: ~500-600

cm⁻¹.

Synthesis and Reactivity
As a di-halogenated benzoic acid, this compound is a versatile substrate for reactions that

differentiate between the C-Cl and C-I bonds. The carbon-iodine bond is significantly more

reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective

functionalization.

Proposed Synthesis Protocol via Sandmeyer Reaction
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Note: A specific published protocol for the synthesis of 2-Chloro-4-iodobenzoic acid is not

readily available. The following is a chemically plausible protocol based on the well-established

Sandmeyer reaction, starting from the commercially available 2-chloro-4-iodoaniline.

Reaction Scheme: 2-chloro-4-iodoaniline → [Diazonium Salt Intermediate] → 2-chloro-4-iodo-

benzonitrile → 2-Chloro-4-iodobenzoic acid

Step 1: Diazotization of 2-chloro-4-iodoaniline

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend

2-chloro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in

water dropwise.

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5

eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution.

Vigorous evolution of nitrogen gas is expected.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Cool the mixture and extract the product, 2-chloro-4-iodobenzonitrile, with an organic solvent

like dichloromethane or ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile
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Combine the crude 2-chloro-4-iodobenzonitrile from Step 2 with an excess of 50% (w/w)

sulfuric acid.

Heat the mixture under reflux (approx. 120-130 °C) for 2-3 hours, monitoring the reaction by

TLC until the starting material is consumed.

Cool the reaction mixture and carefully pour it onto crushed ice.

The solid precipitate, 2-Chloro-4-iodobenzoic acid, is collected by vacuum filtration.

Wash the solid with cold water until the washings are neutral.

The crude product can be purified by recrystallization from an appropriate solvent system

(e.g., ethanol/water) to yield the final product.
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

Step 3: Hydrolysis

2-Chloro-4-iodoaniline

Diazonium Salt

  NaNO₂, HCl
  0-5 °C

2-Chloro-4-iodobenzonitrile

  CuCN, NaCN

2-Chloro-4-iodobenzoic acid

  H₂SO₄, H₂O
  Reflux

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Chloro-4-iodobenzoic acid.
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Representative Application: Suzuki-Miyaura Cross-
Coupling
The C-I bond of 2-Chloro-4-iodobenzoic acid is an excellent handle for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This

reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

To a dry round-bottom flask or microwave vial, add 2-Chloro-4-iodobenzoic acid (1.0 eq),

phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Under the inert atmosphere, add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC

or LC-MS, typically 4-12 hours).[4]

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.[5]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product, 2-chloro-4-phenylbenzoic acid, can be purified by column

chromatography on silica gel.
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Reactants

Reagents

2-Chloro-4-iodobenzoic Acid

2-Chloro-4-phenylbenzoic Acid

Phenylboronic Acid

Pd(PPh₃)₄
(Catalyst)

K₂CO₃

(Base)

Dioxane/H₂O
(Solvent)

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
2-Chloro-4-iodobenzoic acid is classified as a hazardous substance and requires careful

handling in a laboratory setting.[3]

GHS Hazard Classification
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Hazard Class Category Signal Word
Hazard
Statement

Reference(s)

Acute Toxicity,

Oral
3 Danger

H301: Toxic if

swallowed
[3]

Skin

Corrosion/Irritatio

n

2 Warning
H315: Causes

skin irritation
[3]

Serious Eye

Damage/Eye

Irritation

1 Danger

H318: Causes

serious eye

damage

[3]

Specific Target

Organ Toxicity

(Single

Exposure)

3 Warning

H335: May

cause respiratory

irritation

[3]

Hazardous to the

Aquatic

Environment,

Acute Hazard

1 Warning
H400: Very toxic

to aquatic life
[3]

Precautionary Measures
Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or

smoke when using this product. Wear protective gloves, protective clothing, eye protection,

and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Avoid release to the environment.

Response:

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice/attention. Take off contaminated clothing and wash it before reuse.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All

laboratory work should be conducted with appropriate safety measures and after a thorough

risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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